

Technical Guide: Physicochemical Profile of (R)-N-Methyl-BINAM

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Compound of Interest

Compound Name: (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine

CAS No.: 1187857-13-1

Cat. No.: B3218136

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Executive Summary

(R)-N-Methyl-BINAM (specifically the N,N'-dimethyl derivative) is a

-symmetric chiral diamine derived from the parent 1,1'-binaphthyl-2,2'-diamine (BINAM). It serves as a critical scaffold in asymmetric synthesis, functioning as a chiral ligand for transition metals (e.g., Pd, Al, Ti) and as an organocatalyst. Its utility stems from the sterically demanding binaphthyl backbone, which induces high enantioselectivity in reactions such as Michael additions, aldol reactions, and hydrogenations.

Note on Nomenclature: While "N-Methyl-BINAM" can theoretically refer to the mono-methylated species, in high-value catalytic applications, it predominantly refers to (R)-N,N'-Dimethyl-1,1'-binaphthyl-2,2'-diamine. This guide focuses on this dimethyl derivative due to its industrial relevance.^[1]

Physicochemical Characterization

The physical state of (R)-N,N'-Dimethyl-BINAM can vary based on the purification method, often appearing as a foam after rotary evaporation or as crystals upon proper recrystallization.

Table 1: Core Physical Properties

Property	Data	Notes
IUPAC Name	(R)-N,N'-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine	
CAS Number	93713-30-5	Specific to the (R)-enantiomer. [2][3][4]
Molecular Formula		
Molecular Weight	312.41 g/mol	
Appearance	White to light yellow crystalline solid or foam	Often isolated as a foam; crystallizes from Hexane/EtOAc.
Melting Point	116 – 118 °C	Crystalline form. Foams may exhibit undefined melting ranges.
Chirality	Axial Chirality (Atropisomerism)	Stable to racemization at ambient temperatures.
Optical Purity	ee	Determined via Chiral HPLC (e.g., Chiralpak AD-H).
pKa (Est.)	~4.5 – 5.0	Conjugate acid. Slightly more basic than parent BINAM.

Solubility Profile

The solubility of (R)-N,N'-Dimethyl-BINAM is governed by its lipophilic binaphthyl backbone and the secondary amine functionality. It exhibits high solubility in moderately polar aprotic solvents and low solubility in highly polar protic solvents (like water) and non-polar aliphatics.

Solubility Logic

- **Lipophilic Backbone:** The bulky naphthalene rings drive solubility in aromatics (Toluene) and chlorinated solvents (DCM).
- **Amine Functionality:** The secondary amines allow for hydrogen bonding, aiding solubility in THF and Ethyl Acetate, but also make the compound pH-sensitive (soluble in aqueous acid as the ammonium salt).

Table 2: Solvent Compatibility Matrix

Solvent Class	Solvent	Solubility	Operational Context
Chlorinated	Dichloromethane (DCM)	High	Primary solvent for extraction and reactions.
Aromatic	Toluene	High	Preferred for high-temp catalytic reactions.
Ethers	Tetrahydrofuran (THF)	High	Standard solvent for synthesis (e.g., LiAlH ₄ reduction).
Esters	Ethyl Acetate	Moderate/High	Good for TLC and chromatography mobile phases.
Alcohols	Methanol / Ethanol	Moderate	Solubility increases with temperature; potential recrystallization solvent.
Aliphatics	Hexanes / Pentane	Low	Used as an anti-solvent to precipitate the product.
Aqueous	Water (Neutral/Basic)	Insoluble	Allows for aqueous workup/washing.
Aqueous	Water (Acidic, HCl)	Soluble	Forms water-soluble ammonium salt (purification handle).

Synthesis & Purification Protocol

The synthesis of (R)-N,N'-Dimethyl-BINAM typically proceeds via the reductive methylation of the parent (R)-BINAM. This two-step protocol ensures high yield and maintenance of optical

purity.

Step-by-Step Methodology

1. Carbamate Formation:

- Reagents: (R)-BINAM, Ethyl Chloroformate, Pyridine, DCM.
- Protocol: Dissolve (R)-BINAM in DCM/Pyridine at 0°C. Add Ethyl Chloroformate dropwise. Stir at 0°C

RT.

- Outcome: Formation of the diethyl carbamate intermediate.

2. Reduction:

- Reagents: Carbamate intermediate,
(Lithium Aluminum Hydride), THF.
- Protocol: Suspend
in anhydrous THF at 0°C. Add carbamate solution dropwise. Reflux for 12–24 hours.
- Quench: Carefully quench with
, 15%
, then
(Fieser method). Filter salts.[5]

3. Purification (Acid-Base Extraction):

- Step A: Dissolve crude amine in DCM.
- Step B: Wash with 1M HCl. The product moves to the aqueous layer (as salt). Discard organic layer (removes non-basic impurities).

- Step C: Basify aqueous layer with NaOH to pH > 12. Product precipitates/oils out.
- Step D: Extract back into DCM, dry over

, and concentrate.

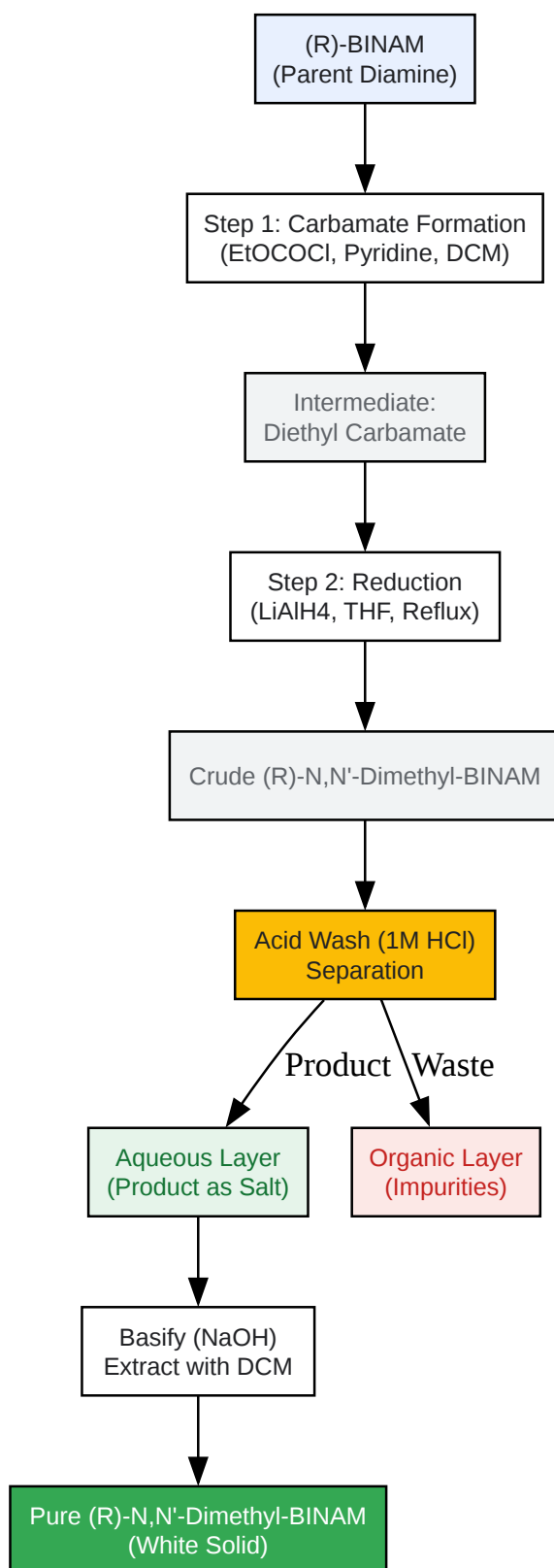
4. Final Polishing:

- Recrystallize from Toluene/Hexanes or purify via flash column chromatography (Hexanes/EtOAc 5:1) to obtain the white crystalline solid.[3]

Visualizations

Diagram 1: Synthesis & Purification Workflow

This flowchart illustrates the conversion of (R)-BINAM to the dimethyl derivative, highlighting the critical purification junction.

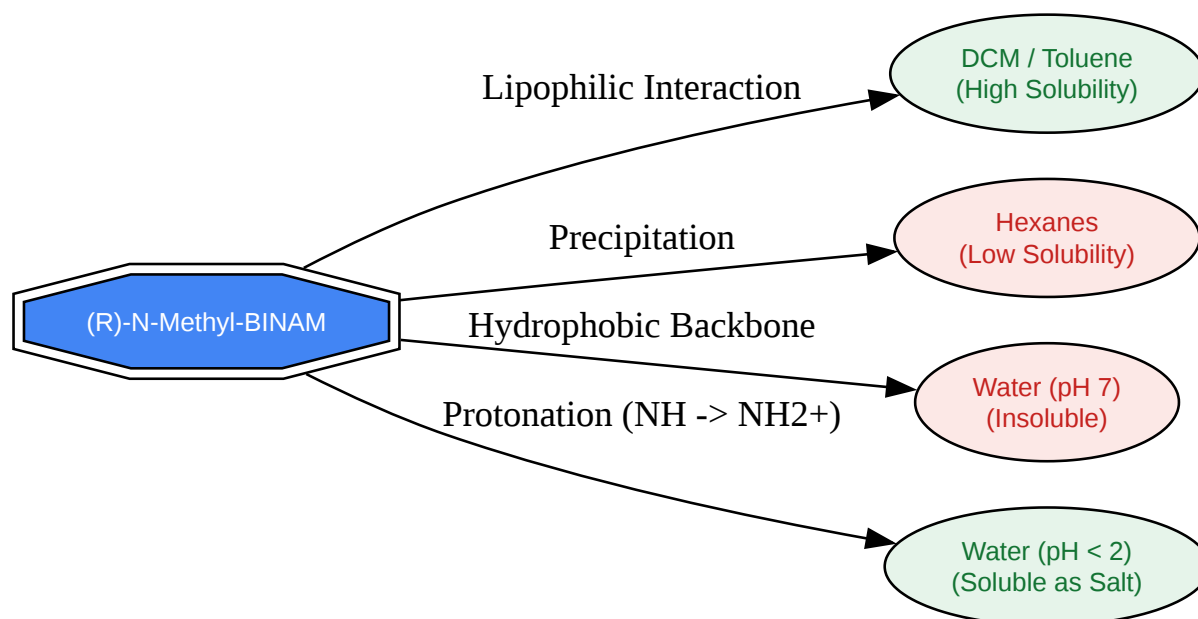


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Caption: Synthesis and acid-base purification workflow for (R)-N,N'-Dimethyl-BINAM.

Diagram 2: Solubility Logic

This diagram visualizes the solubility behavior based on solvent polarity and pH, guiding solvent selection for reactions and workups.



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Caption: Solubility profile governing solvent selection for extraction and crystallization.

Stability & Storage

- Oxidation: Secondary amines are susceptible to oxidation over prolonged exposure to air, leading to discoloration (yellowing/browning).
- Hygroscopicity: The compound is not significantly hygroscopic but should be kept dry to prevent hydrate formation which alters mass balance in catalytic loading.
- Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Protect from light.^[6]

References

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